Lipophilicity (LogP) Comparison Against 2,6-Di-tert-butyl-4-(morpholinomethyl)phenol (CAS 2773-50-4)
The target compound exhibits a computed LogP of 3.08 [1], whereas the commonly referenced 2,6-di-tert-butyl-4-(morpholinomethyl)phenol (CAS 2773-50-4) shows a significantly higher LogP of 3.60 [2]. This difference of 0.52 log units indicates that the target compound is markedly less lipophilic, translating to approximately 3.3× lower octanol-water partition coefficient.
| Evidence Dimension | Computed LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 3.08 |
| Comparator Or Baseline | 2,6-Di-tert-butyl-4-(morpholinomethyl)phenol: LogP = 3.60 |
| Quantified Difference | ΔLogP = 0.52 (target is less lipophilic) |
| Conditions | Algorithm-predicted LogP values from SIELC proprietary algorithm and Chemsrc database |
Why This Matters
Lower lipophilicity suggests superior aqueous solubility and potentially better compatibility with polar reaction media or biological systems, which is critical when selecting an intermediate for pharmaceutical synthesis versus a polymer antioxidant.
- [1] Chemsrc. (2024). 4-tert-Butyl-2-(morpholinomethyl)-3,6-xylenol – CAS 84824-96-4. Retrieved from https://m.chemsrc.com/baike/625552.html View Source
- [2] SIELC Technologies. (2018). Compound database: 2,6-Bis(tert-butyl)-4-(4-morpholinylmethyl)phenol (CAS 2773-50-4). Retrieved from https://sielc.com/26-bistert-butyl-4-4-morpholinylmethylphenol View Source
